molecular formula C10H13ClFNO B13581649 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinolinehydrochloride

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinolinehydrochloride

Cat. No.: B13581649
M. Wt: 217.67 g/mol
InChI Key: KEOFRABVHPUCLV-UHFFFAOYSA-N
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Description

5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 7th position on the isoquinoline ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and tetrahydroisoquinoline.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the desired product.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: It can be reduced to form dihydroisoquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 5-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 5-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the isoquinoline ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H12FNO.ClH/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8;/h4-5,12H,2-3,6H2,1H3;1H

InChI Key

KEOFRABVHPUCLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCNC2)C(=C1)F.Cl

Origin of Product

United States

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